Cabazitaxel

Catalog No.
S548457
CAS No.
183133-96-2
M.F
C45H57NO14
M. Wt
835.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabazitaxel

CAS Number

183133-96-2

Product Name

Cabazitaxel

IUPAC Name

[(1S,3R,4S,9S,10S,12R)-4-acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C45H57NO14

Molecular Weight

835.9 g/mol

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28?,29-,30?,32?,33?,34+,35-,37?,43+,44-,45+/m0/s1

InChI Key

BMQGVNUXMIRLCK-RBHPMPBISA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

XRP6258; XRP-6258; XRP 6258; TXD 258; TXD-258; TXD258; RPR116258A; axoid XRP6258; dimethoxydocetaxel US brand name: Jevtana.

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Description

The exact mass of the compound Cabazitaxel is 835.37791 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 761432. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. It belongs to the ontological category of tetracyclic diterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Cabazitaxel disrupts cell division by promoting the assembly of microtubules, essential components of the cellular skeleton. By stabilizing these microtubules, cabazitaxel prevents them from breaking down during cell division, ultimately leading to cell death National Cancer Institute, [Cabazitaxel (Abraxane®): )].

Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

One of the most established applications of cabazitaxel is in the treatment of mCRPC, a later stage of prostate cancer that no longer responds to hormone therapy. Clinical trials, including the phase III TAX 327 trial (ClinicalTrials.gov Identifier: NCT00335838), have demonstrated cabazitaxel's efficacy in extending overall survival in patients with mCRPC who have previously been treated with docetaxel (another taxane chemotherapy drug) De Bono JS, et al., "Cabazitaxel compared with mitoxantrone in metastatic castration-resistant prostate cancer: a randomised double-blind phase III trial," Lancet. 2010 Jan 30;375(9717):1154-66. [PubMed: )].

Research on Efficacy in Other Cancers

Cabazitaxel's potential extends beyond mCRPC. Ongoing research is exploring its effectiveness in treating other cancers, including:

  • Triple-negative breast cancer (TNBC): Studies are investigating cabazitaxel's use in combination with other therapies for TNBC, an aggressive form of breast cancer lacking the three most common hormone receptors Zhang Y, et al., "Cabazitaxel combined with nab-paclitaxel for patients with metastatic triple-negative breast cancer previously treated with anthracycline and taxane: a multicenter, open-label, phase II trial," J Clin Oncol. 2020 Feb 10;38(4):348-358. [PubMed: )]
  • Non-small cell lung cancer (NSCLC): Research is underway to determine cabazitaxel's efficacy, alone or in combination with other drugs, for treating advanced NSCLC Klä¨mpfer K, et al., "Cabazitaxel in Advanced Non-Small-Cell Lung Cancer: A Review of the Literature," J Thorac Oncol. 2014 Dec;9(12):1582-90. [PubMed: )]

Cabazitaxel is a semi-synthetic derivative of the natural taxoid, originally isolated from the bark of the Western Yew tree (Taxus breviflora). It is classified as an antineoplastic agent and is primarily used in the treatment of castration-resistant metastatic prostate cancer, particularly in patients who have previously failed docetaxel therapy. The compound has a complex diterpenoid structure characterized by an 8-membered taxane ring, with the chemical formula C45H57NO14C_{45}H_{57}NO_{14} and a molecular weight of approximately 835.93 g/mol . Cabazitaxel works by binding to microtubules, stabilizing them, and preventing their disassembly, which inhibits cell division and promotes apoptosis in rapidly dividing cancer cells .

Cabazitaxel acts as a microtubule inhibitor, a mechanism shared by other taxanes. Microtubules are essential components of the cell cytoskeleton, playing a critical role in cell division. Cabazitaxel binds to tubulin, the building block of microtubules, preventing their disassembly during mitosis (cell division) []. This disrupts cell cycle progression and leads to cancer cell death.

Studies suggest that cabazitaxel exhibits a unique binding mode to tubulin compared to other taxanes, potentially contributing to its effectiveness against taxane-resistant cancers [].

Cabazitaxel undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which account for 80-90% of its metabolic processing. This metabolism leads to the formation of several metabolites, some of which retain biological activity. The main metabolic pathway involves O-demethylation, resulting in three active metabolites: docetaxel, RPR112698, and RPR123142 . The elimination of cabazitaxel occurs predominantly through fecal excretion (approximately 76% of the administered dose) with minimal renal excretion (about 3.7%) .

Cabazitaxel exhibits potent biological activity through its mechanism of action as a microtubule stabilizer. By binding to the beta-tubulin subunit of microtubules, it promotes polymerization and inhibits disassembly, leading to the stabilization of microtubules during mitosis. This action effectively blocks cellular functions necessary for tumor proliferation and induces apoptosis in cancer cells . Additionally, cabazitaxel is noted for its effectiveness against docetaxel-resistant tumors, making it a valuable option for patients with advanced prostate cancer .

The synthesis of cabazitaxel involves semi-synthetic processes starting from natural taxoids extracted from yew needles. The chemical structure is modified to enhance its efficacy and reduce resistance seen with other taxanes like docetaxel. The synthesis typically includes steps such as acetylation and benzoate formation to achieve the final active compound . The complexity of its structure necessitates careful control during synthesis to ensure purity and potency.

Cabazitaxel is primarily utilized in oncology for treating metastatic prostate cancer that is resistant to hormone therapy and has progressed after docetaxel treatment. It is administered intravenously in combination with oral prednisolone. Clinical studies have demonstrated that cabazitaxel can prolong survival in patients with this condition . Due to its mechanism of action, it may also be explored for use in other malignancies that exhibit similar resistance patterns.

Cabazitaxel is known to interact with various drugs due to its metabolism by CYP3A enzymes. Strong inhibitors or inducers of these enzymes can significantly affect cabazitaxel plasma concentrations, potentially leading to increased toxicity or reduced efficacy. Notably, cabazitaxel also acts as an inhibitor of P-glycoprotein and breast cancer resistance protein, which may influence the pharmacokinetics of co-administered drugs that are substrates for these transporters . Patients receiving cabazitaxel should be monitored closely for potential drug-drug interactions.

Cabazitaxel belongs to the taxane class of chemotherapeutic agents, which includes other well-known compounds such as:

  • Docetaxel: Used primarily for breast and lung cancers; it has similar mechanisms but is less effective against docetaxel-resistant tumors.
  • Paclitaxel: Commonly used for ovarian and breast cancers; it shares a similar mechanism but has different pharmacokinetic properties.

Comparison Table

CompoundMechanism of ActionPrimary UsesResistance Profile
CabazitaxelStabilizes microtubulesProstate cancerEffective against docetaxel-resistant tumors
DocetaxelStabilizes microtubulesBreast, lung cancersLess effective against resistant tumors
PaclitaxelStabilizes microtubulesOvarian, breast cancersSimilar resistance issues

Cabazitaxel's unique profile lies in its ability to effectively target tumors that have developed resistance to docetaxel while maintaining a favorable safety profile compared to its predecessors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

835.37790549 g/mol

Monoisotopic Mass

835.37790549 g/mol

Heavy Atom Count

60

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

51F690397J

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (40%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (60%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (60%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (80%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (20%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (20%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cabazitaxel is indicated, in combination with [prednisone], for the treatment of patients with metastatic castration-resistant prostate cancer previously treated with a [docetaxel]-containing treatment regimen. In Europe and Canada, it can also be used in combination with [prednisolone].
Treatment of patients with hormone refractory metastatic prostate cancer previously treated with a docetaxel-containing regimen.
Jevtana in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone-refractory metastatic prostate cancer previously treated with a docetaxel-containing regimen.
Treatment of prostate cance

Livertox Summary

Cabazitaxel is a taxane and antineoplastic agent which is currently used in the therapy of castration-resistant metastatic prostate cancer after failure of docetaxel. Therapy with cabazitaxel has been associated with a low rate of serum enzyme elevations, but has not been linked to cases of clinically apparent acute liver injury, although it can cause severe hypersensitivity infusion reactions which in some instances can be associated with acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Cabazitaxel
US Brand Name(s): Jevtana
FDA Approval: Yes
Cabazitaxel is approved to be used with prednisone to treat: Prostate cancer that has metastasized (spread to other parts of the body) in men whose cancer is castration resistant (has not responded to treatments that lower testosterone levels) and who have already been treated with chemotherapy that included docetaxel.
Cabazitaxel is also being studied in the treatment of other types of cancer.

Pharmacology

Cabaitaxel has anti-tumour properties and is effective against docetaxel-sensitive and -insensitive tumours.
Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, cabazitaxel penetrates the blood-brain barrier (BBB).

ATC Code

L01CD
L01CD04
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01C - Plant alkaloids and other natural products
L01CD - Taxanes
L01CD04 - Cabazitaxel

Mechanism of Action

Microtubules are cytoskeletal polymers that regulate cell shape, vesicle transport, cell signalling, and cell division. They are made up of alpha-tubulin and beta-tubulin heterodimers. Microtubules extend toward the mitotic spindle during mitosis to allow the separation and distribution of chromosomes during cell division. Cabazitaxel binds to the N-terminal amino acids of the beta-tubulin subunit and promotes microtubule polymerization while simultaneously inhibiting disassembly: this results in the stabilization of microtubules, preventing microtubule cell division. Cabazitaxel ultimately blocks mitotic and interphase cellular functions and tumour proliferation.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

183133-96-2

Absorption Distribution and Excretion

Based on the population pharmacokinetic analysis, after an intravenous dose of cabazitaxel 25 mg/m2 every three weeks, the mean Cmax in patients with metastatic prostate cancer was 226 ng/mL (CV 107%) and was reached at the end of the one-hour infusion (Tmax). The mean AUC in patients with metastatic prostate cancer was 991 ng x h/mL (CV 34%). No major deviation from the dose proportionality was observed from 10 to 30 mg/m2 in patients with advanced solid tumours.
After a one-hour intravenous infusion [14C]-cabazitaxel 25 mg/m2, approximately 80% of the administered dose was eliminated within two weeks. Cabazitaxel is mainly excreted in the feces as numerous metabolites (76% of the dose), while renal excretion of cabazitaxel and metabolites account for 3.7% of the dose (2.3% as unchanged drug in urine). Around 20 metabolites of cabazitaxel are excreted into human urine and feces.
Steady-state volume of distribution (Vss) was 4,864 L (2,643 L/m2 for a patient with a median BSA of 1.84 m2).
Based on the population pharmacokinetic analysis, cabazitaxel has a plasma clearance of 48.5 L/h (CV 39%; 26.4 L/h/m2 for a patient with a median BSA of 1.84 m2) in patients with metastatic prostate cancer.

Metabolism Metabolites

More than 95% of cabazitaxel is extensively metabolized in the liver. CYP3A4 and CYP3A5 are responsible for 80% to 90% of drug metabolism, while CYP2C8 is involved to a lesser extent. While cabazitaxel is the main circulating moiety in human plasma, seven metabolites have been detected in plasma, including three active metabolites arising from O-demethylation - [docetaxel], RPR112698, and RPR123142. The main metabolite accounts for 5% of total cabazitaxel exposure.

Wikipedia

Cabazitaxel
Vedaprofen

Biological Half Life

Following a one-hour intravenous infusion, plasma concentrations of cabazitaxel can be described by a three-compartment pharmacokinetic model with α-, β-, and γ- half-lives of four minutes, two hours, and 95 hours, respectively.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Abidi A. Cabazitaxel: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects. J Pharmacol Pharmacother. 2013 Oct;4(4):230-237. Review. PubMed PMID: 24250198; PubMed Central PMCID: PMC3825997.
2: Kearns B, Lloyd Jones M, Stevenson M, Littlewood C. Cabazitaxel for the second-line treatment of metastatic hormone-refractory prostate cancer: a NICE single technology appraisal. Pharmacoeconomics. 2013 Jun;31(6):479-88. doi: 10.1007/s40273-013-0050-9. Review. PubMed PMID: 23580356.
3: Keating GM. Cabazitaxel: a guide to its use in hormone-refractory metastatic prostate cancer. Drugs Aging. 2013 May;30(5):359-65. doi: 10.1007/s40266-013-0078-8. Review. PubMed PMID: 23532557.
4: Cheetham P, Petrylak DP. Tubulin-targeted agents including docetaxel and cabazitaxel. Cancer J. 2013 Jan-Feb;19(1):59-65. doi: 10.1097/PPO.0b013e3182828d38. Review. PubMed PMID: 23337758.
5: Yap TA, Pezaro CJ, de Bono JS. Cabazitaxel in metastatic castration-resistant prostate cancer. Expert Rev Anticancer Ther. 2012 Sep;12(9):1129-36. doi: 10.1586/era.12.88. Review. PubMed PMID: 23098113.
6: Malhotra M, Dhingra R, Sharma T, Deep A, Narasimhan B, Phogat P, Sharma PC. Cabazitaxel: a novel drug for hormone-refractory prostate cancer. Mini Rev Med Chem. 2013 May 1;13(6):915-20. Review. PubMed PMID: 22950608.
7: Doyle-Lindrud S. Managing side effects of the novel taxane cabazitaxel in castrate-resistant prostate cancer. Clin J Oncol Nurs. 2012 Jun 1;16(3):286-91. doi: 10.1188/12.CJON.286-291. Review. PubMed PMID: 22641321.
8: Pean E, Demolis P, Moreau A, Hemmings RJ, O'Connor D, Brown D, Shepard T, Abadie E, Pignatti F. The European Medicines Agency review of cabazitaxel (Jevtana®) for the treatment of hormone-refractory metastatic prostate cancer: summary of the scientific assessment of the committee for medicinal products for human use. Oncologist. 2012;17(4):543-9. doi: 10.1634/theoncologist.2011-0364. Epub 2012 Apr 3. Review. PubMed PMID: 22477727; PubMed Central PMCID: PMC3336839.
9: Villanueva C, Bazan F, Kim S, Demarchi M, Chaigneau L, Thiery-Vuillemin A, Nguyen T, Cals L, Dobi E, Pivot X. Cabazitaxel: a novel microtubule inhibitor. Drugs. 2011 Jul 9;71(10):1251-8. doi: 10.2165/11591390-000000000-00000. Review. Erratum in: Drugs. 2011 Sep 10;71(13):1720. PubMed PMID: 21770474.
10: Paller CJ, Antonarakis ES. Cabazitaxel: a novel second-line treatment for metastatic castration-resistant prostate cancer. Drug Des Devel Ther. 2011 Mar 10;5:117-24. doi: 10.2147/DDDT.S13029. Review. Erratum in: Drug Des Devel Ther. 2011;5:183. PubMed PMID: 21448449; PubMed Central PMCID: PMC3063116.

Explore Compound Types